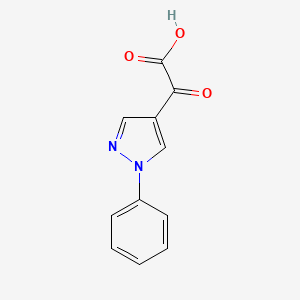

2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-oxo-2-(1-phenylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10(11(15)16)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXYCNJJZPLCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid: A Core Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid, a key heterocyclic intermediate. With the pyrazole moiety being a cornerstone in modern medicinal chemistry, this α-ketoacid derivative serves as a valuable building block, most notably in the synthesis of the angiotensin II receptor antagonist, candesartan cilexetil. This document delves into its physicochemical characteristics, outlines a plausible synthetic route with detailed experimental considerations, and discusses its primary role in drug development, offering a valuable resource for researchers engaged in pharmaceutical synthesis and process development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore in numerous therapeutic agents.[1][2] Its unique structural and electronic properties allow for diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4] Prominent drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant feature this versatile scaffold, underscoring its importance in drug design and discovery.[3] The compound this compound (also known as 1-phenyl-1H-pyrazole-4-glyoxylic acid) is a functionalized pyrazole derivative that has garnered significant interest as a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 1152495-65-2 | [6] |

| Molecular Formula | C₁₁H₈N₂O₃ | [6] |

| Molecular Weight | 216.19 g/mol | [6] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol, with limited solubility in water.[7] | [7] |

Synthesis and Characterization

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, its synthesis can be logically derived from established methods for preparing 4-functionalized pyrazoles. A common and effective approach involves the Vilsmeier-Haack formylation of a suitable pyrazole precursor, followed by oxidation.

Proposed Synthetic Pathway

A plausible and efficient two-step synthesis is outlined below, starting from the readily available 1-phenyl-1H-pyrazole.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Representative)

Step 1: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings, such as pyrazoles.[8]

-

Rationale: This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as an electrophile. The pyrazole ring, being electron-rich, undergoes electrophilic substitution preferentially at the C4 position.

-

Procedure:

-

To a stirred solution of N,N-dimethylformamide at 0 °C, slowly add phosphoryl chloride dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Add 1-phenyl-1H-pyrazole to the reaction mixture.

-

Heat the reaction mixture, typically to 60-80 °C, and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the resulting solid, wash with water, and dry to yield 1-phenyl-1H-pyrazole-4-carbaldehyde.

-

Step 2: Oxidation of 1-Phenyl-1H-pyrazole-4-carbaldehyde

The aldehyde intermediate is then oxidized to the corresponding α-ketoacid.

-

Rationale: A variety of oxidizing agents can achieve this transformation. Potassium permanganate (KMnO₄) is a strong oxidizing agent suitable for this purpose. Alternatively, selenium dioxide (SeO₂) is known for the selective oxidation of aldehydes to α-ketoacids.

-

Procedure (using KMnO₄):

-

Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate disappears.

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess permanganate.

-

Filter the manganese dioxide precipitate and wash it with the solvent.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

-

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the phenyl protons and the pyrazole ring protons. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: Expect distinct signals for the carbonyl carbons (keto and carboxylic acid), the carbons of the pyrazole ring, and the carbons of the phenyl ring.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone and the carboxylic acid, as well as the O-H stretch of the carboxylic acid, should be present.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 216.19 g/mol should be observed.

Applications in Drug Development

The primary and most well-documented application of this compound is as a crucial intermediate in the industrial synthesis of candesartan cilexetil .[][9]

Role in the Synthesis of Candesartan Cilexetil

Candesartan cilexetil is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension and congestive heart failure.[] The synthesis of candesartan involves the construction of a complex benzimidazole derivative. This compound serves as a key building block for the pyrazole portion of a related intermediate.

Caption: Simplified workflow illustrating the role of the title compound in candesartan cilexetil synthesis.

The α-ketoacid functionality of this compound allows for its chemical manipulation, typically involving activation of the carboxylic acid (e.g., conversion to an acid chloride or ester) followed by coupling with another synthetic intermediate to build the complex molecular framework of candesartan.

Conclusion

This compound is a valuable and specialized chemical intermediate with a defined role in the pharmaceutical industry. Its synthesis, achievable through established organic chemistry methodologies, provides access to a key fragment for the production of the widely used antihypertensive drug, candesartan cilexetil. A thorough understanding of its properties and synthetic pathways is essential for chemists and researchers involved in the process development and manufacturing of this important therapeutic agent. The broader pharmacological potential of the pyrazole scaffold suggests that derivatives of this compound could also be explored in future drug discovery efforts.

References

-

Faria, R. V., et al. (2017). Pyrazoles: A Review of Their Biological Importance. Molecules, 22(10), 1675. Available at: [Link]

-

Kumar, V., & Aggarwal, R. (2019). Pyrazole and its biological potential. Bioorganic & Medicinal Chemistry, 27(15), 3147-3162. Available at: [Link]

-

Verma, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(21), 5085. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 65(1), 183-195. Available at: [Link][2]

- Zhang, J. (2015). Preparation method of candesartan cilexetil. CN104628876A.

-

AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link][][8]

Sources

- 1. Novel preparation of trityl group candesartan cilexetil intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 2. 1152495-65-2|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. This compound [lgcstandards.com]

- 7. 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid (914353-87-0) for sale [vulcanchem.com]

- 8. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 9. Preparation method of candesartan cilexetil (2015) | Zhang Jianguo | 4 Citations [scispace.com]

"2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid" chemical structure and IUPAC name

A Comprehensive Technical Guide to 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid

Executive Summary: This document provides an in-depth analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. As a derivative of the N-phenylpyrazole scaffold, this molecule serves as a valuable building block for the development of more complex chemical entities. The pyrazole core is a well-established pharmacophore found in numerous approved drugs and clinical candidates, exhibiting a wide array of biological activities. This guide elucidates the chemical identity, structural features, and physicochemical properties of the title compound. Furthermore, it explores established synthetic strategies for related pyrazole derivatives, contextualizes its potential applications within drug discovery, and underscores the broader pharmacological importance of the phenylpyrazole class.

Chemical Identity and Structural Elucidation

The precise identification and structural understanding of a molecule are foundational to its application in research and development. This section details the formal nomenclature, molecular architecture, and key properties of this compound.

IUPAC Nomenclature and Identification

The compound is systematically named This compound .[][2] This name precisely describes a two-carbon acetic acid backbone where one carbon is part of a carboxylic acid group (-COOH) and the other is a ketone carbonyl group (-C=O). This α-ketoacid moiety is attached at the 4-position of a pyrazole ring, which itself is substituted with a phenyl group at the N1 position.

Molecular Structure and Key Features

The core structure consists of a five-membered aromatic pyrazole ring containing two adjacent nitrogen atoms. A phenyl group is attached to the N1 position, and an oxoacetic acid group is linked to the C4 position. The presence of the α-ketoacid functional group offers multiple points for further chemical modification, making it a versatile synthetic intermediate. The planarity of the pyrazole and phenyl rings, along with the reactive keto and acid groups, dictates its chemical behavior and potential interactions with biological targets.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key identifiers and properties of the compound is provided below. This data is essential for laboratory handling, analytical characterization, and computational modeling.

| Property | Value | Reference |

| CAS Number | 1152495-65-2 | [][3] |

| Molecular Formula | C₁₁H₈N₂O₃ | [3][4] |

| Molecular Weight | 216.19 g/mol | [][3] |

| IUPAC Name | This compound | [][2] |

| SMILES | OC(=O)C(=O)c1cnn(c1)c2ccccc2 | [2] |

| InChI Key | InChI=1S/C11H8N2O3/c14-10(11(15)16)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H,15,16) | [2] |

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole moiety is a prominent heterocyclic ring system in drug design, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[5]

Pharmacological Significance of Phenylpyrazole Derivatives

The N-phenylpyrazole core is integral to numerous pharmacologically active agents. Its derivatives have demonstrated a broad spectrum of activities, establishing this scaffold as a cornerstone in modern medicinal chemistry.[6]

-

Anti-inflammatory: Pyrazole derivatives like Celecoxib are potent and selective COX-2 inhibitors used to treat inflammation and pain.[7]

-

Antihypertensive: The parent scaffold, N-Phenylpyrazole, is a reactant in the synthesis of Candesartan Cilexetil, an angiotensin II receptor blocker used for treating hypertension and congestive heart failure.[]

-

Xanthine Oxidoreductase (XOR) Inhibition: A library of 1-phenyl-pyrazole-4-carboxylic acid derivatives has been synthesized and shown to be potent XOR inhibitors, with some compounds exhibiting nanomolar efficacy comparable to the gout medication Febuxostat.[8] This suggests a potential therapeutic application for managing hyperuricemia.

-

Anticancer and Antimicrobial: Various functionalized pyrazoles have been investigated for their potential as anticancer, anti-tubercular, and antimicrobial agents, highlighting the versatility of this chemical framework.[6][9]

Role as a Synthetic Intermediate

This compound is classified as a "building block" by chemical suppliers.[2] This designation is critical, as it signifies its primary role as a starting material or intermediate in the synthesis of more elaborate molecules. The dual reactivity of the keto and carboxylic acid groups allows for a variety of subsequent chemical transformations, such as amidation, esterification, and condensation reactions, enabling the construction of diverse chemical libraries for high-throughput screening.

Synthetic Strategies and Methodologies

While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the literature, its structure allows for a logical synthetic route based on well-established methodologies for constructing and functionalizing the pyrazole ring.

Core Pyrazole Ring Formation

The construction of the 1-phenylpyrazole core is typically achieved via a condensation reaction. A common and effective method involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with phenylhydrazine.[10] This cyclocondensation reaction is a robust and high-yielding route to substituted pyrazoles.

Introduction and Elaboration of the C4-Substituent

Once the 1-phenylpyrazole ring is formed, the next critical phase is the introduction and modification of the substituent at the C4 position.

-

Formylation: A Vilsmeier-Haack reaction using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can introduce a formyl (-CHO) group at the C4 position to yield 1-phenyl-1H-pyrazole-4-carbaldehyde.[7]

-

Oxidation: The resulting aldehyde can then be oxidized to a carboxylic acid. Research has shown that microwave-assisted organic synthesis (MAOS) can significantly improve the yield and reduce the reaction time for the oxidation of phenyl-1H-pyrazole-4-carbaldehydes to their corresponding carboxylic acids.[5] A similar oxidative strategy on a two-carbon side chain precursor would yield the target α-ketoacid. For instance, oxidation of a corresponding α-hydroxy acid or diol precursor attached at the C4 position would be a plausible final step.

Proposed Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of the title compound, applying established chemical principles. This multi-step process begins with fundamental precursors and proceeds through key intermediates.

Figure 2: A plausible synthetic workflow for the target compound.

Applications in Research and Drug Discovery

The utility of this compound is primarily centered on its role as a versatile scaffold for creating novel molecules with potential therapeutic value.

Utility as a Chemical Building Block

As a readily functionalizable molecule, it is an ideal starting point for generating libraries of related compounds. Drug discovery programs can utilize this building block in several ways:

-

Lead Generation: By reacting the carboxylic acid with a diverse panel of amines or alcohols, a library of amides and esters can be rapidly synthesized. These new derivatives can then be screened against various biological targets to identify initial "hit" compounds.

-

Structure-Activity Relationship (SAR) Studies: Once a hit is identified, the scaffold allows for systematic modification. The phenyl ring can be substituted, or the keto-acid side chain can be altered to probe the chemical space around the initial hit, optimizing for potency, selectivity, and pharmacokinetic properties.[8]

Potential as a Scaffold for Novel Enzyme Inhibitors

Given that closely related 1-phenyl-pyrazole-4-carboxylic acids are potent inhibitors of xanthine oxidoreductase[8], it is highly probable that derivatives of the title compound could also target this or other enzyme classes. The α-ketoacid moiety is a known pharmacophore that can interact with the active sites of various enzymes, including proteases and dehydrogenases, often by coordinating with metal ions or forming covalent adducts with key residues.

Conclusion and Future Outlook

This compound represents a molecule of significant strategic value for chemical and pharmaceutical research. Its structure combines the pharmacologically validated N-phenylpyrazole core with a highly versatile α-ketoacid functional group. While its primary current role is that of a synthetic intermediate, the established biological activities of its chemical relatives strongly suggest that novel derivatives synthesized from this building block hold considerable promise. Future research efforts should focus on the synthesis and biological evaluation of libraries derived from this compound to explore new therapeutic opportunities in areas such as metabolic disorders, inflammation, and oncology.

References

-

Wang, Y., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 140, 244-256. Retrieved from [Link]

-

Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(21), 7241. Retrieved from [Link]

-

Yadav, P., et al. (2018). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. International Journal of Trend in Scientific Research and Development, 2(4), 1-13. Retrieved from [Link]

-

AA Blocks. (n.d.). 2-oxo-2-(3-phenyl-1H-pyrazol-4-yl)acetic acid. Retrieved from [Link]

-

Gong, Q., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. Retrieved from [Link]

-

MDPI. (2021). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molbank, 2021(4), M1303. Retrieved from [Link]

-

de Oliveira, R. S., et al. (2022). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry, 19(6), 514-523. Retrieved from [Link]

-

IJISET. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives. International Journal of Innovative Science, Engineering & Technology, 10(9). Retrieved from [Link]

-

IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). Retrieved from [Link]

-

Kramer, C. S., et al. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 16(15), 2425-2445. Retrieved from [Link]

-

Patel, V. R., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(8), 8049-8061. Retrieved from [Link]

Sources

- 2. This compound [lgcstandards.com]

- 3. 1152495-65-2|this compound|BLD Pharm [bldpharm.com]

- 4. 1152495-65-2 | this compound - AiFChem [aifchem.com]

- 5. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijnrd.org [ijnrd.org]

- 7. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 8. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

"2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid" CAS number and molecular weight

An In-Depth Technical Guide to 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid: A Keystone Synthetic Intermediate

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the heterocyclic compound This compound . We will delve into its chemical identity, outline a scientifically-grounded synthetic strategy, and explore its potential applications as a versatile building block in the synthesis of pharmacologically active molecules.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs due to its favorable metabolic stability and diverse biological activities.[1][2] Molecules incorporating this five-membered heterocycle exhibit a wide spectrum of therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3][4][5] The subject of this guide, this compound, combines the proven pyrazole scaffold with an α-ketoacid functional group, a reactive handle that opens extensive possibilities for chemical elaboration and the development of novel derivatives.

Part 1: Core Chemical Identity

The fundamental identification of a chemical compound relies on its universally recognized identifiers and core physical properties. For this compound, these are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1152495-65-2 | [6] |

| Molecular Formula | C₁₁H₈N₂O₃ | [6] |

| Molecular Weight | 216.19 g/mol | [6] |

| Canonical SMILES | O=C(O)C(=O)c1cnn(c1)c2ccccc2 | [6] |

| InChI Key | InChI=1S/C11H8N2O3/c14-10(11(15)16)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H,15,16) | [6] |

| Synonyms | 2-oxo-2-(1-phenylpyrazol-4-yl)acetic acid | [6] |

Part 2: Proposed Synthesis Pathway

The proposed workflow begins with a Vilsmeier-Haack formylation of 1-phenyl-1H-pyrazole, a common and efficient method for introducing an aldehyde group at the C4 position of the pyrazole ring.[7] The resulting aldehyde is a critical intermediate that can be further elaborated. Subsequent oxidation provides the corresponding carboxylic acid, which can then be converted to the target α-ketoacid.

Experimental Protocol (Proposed)

Step 1: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate 1)

-

Reagents & Setup: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 3.0 eq.) in anhydrous dimethylformamide (DMF, 10 vol.) to 0°C.

-

Reaction: Slowly add 1-phenyl-1H-pyrazole (1.0 eq.) to the cooled Vilsmeier reagent (POCl₃/DMF).

-

Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours, monitoring by TLC for the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 1-phenyl-1H-pyrazole-4-carbaldehyde.

-

Causality: The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich heterocycles like pyrazole. The electrophilic Vilsmeier reagent attacks the electron-dense C4 position, leading to the desired aldehyde intermediate.[7]

-

Step 2: Oxidation to 1-phenyl-1H-pyrazole-4-carboxylic acid (Intermediate 2)

-

Reagents & Setup: Dissolve Intermediate 1 (1.0 eq.) in a mixture of acetone and water.

-

Reaction: Add potassium permanganate (KMnO₄, 2.0 eq.) portion-wise while maintaining the temperature below 30°C.

-

Execution: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by the disappearance of the purple permanganate color.

-

Work-up: Quench the reaction by adding a small amount of ethanol. Filter the manganese dioxide (MnO₂) precipitate and wash it with hot water. Combine the filtrates and acidify with 2N HCl to precipitate the carboxylic acid.

-

Purification: Collect the solid by filtration, wash with water, and dry to obtain 1-phenyl-1H-pyrazole-4-carboxylic acid.

Step 3: Synthesis of this compound (Final Product)

-

Activation: Convert Intermediate 2 (1.0 eq.) to its acid chloride by reacting with thionyl chloride (SOCl₂, 1.5 eq.) in anhydrous dichloromethane (DCM) with a catalytic amount of DMF. Reflux for 2-3 hours. Remove excess SOCl₂ under reduced pressure.

-

Cyanation: Dissolve the crude acid chloride in anhydrous THF and add it to a cooled (0°C) solution of copper(I) cyanide (CuCN, 1.2 eq.). Allow the reaction to proceed at room temperature overnight.

-

Hydrolysis: Quench the reaction with an aqueous solution of iron(III) chloride (FeCl₃) and HCl. Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the crude α-ketonitrile.

-

Final Hydrolysis: Subject the crude α-ketonitrile to acidic hydrolysis (e.g., concentrated HCl, reflux) to convert the nitrile group to the carboxylic acid, yielding the final product, this compound.

Synthesis Workflow Diagram

Caption: Proposed multi-step synthesis of the target compound.

Part 3: Applications in Drug Discovery and Development

This compound is best understood as a high-value synthetic intermediate or building block. Its bifunctional nature—possessing both a stable heterocyclic core and a reactive α-ketoacid moiety—makes it an attractive starting point for generating libraries of more complex molecules for drug screening.

Role as a Synthetic Building Block

The true value of this compound lies in its potential for chemical diversification.

-

The Carboxylic Acid Group: Can be readily converted into esters, amides, or other derivatives to modulate properties like solubility, bioavailability, and target engagement.

-

The Ketone Group: Serves as a handle for reactions such as reductive amination, Wittig reactions, or condensation to build larger molecular scaffolds.

-

The Pyrazole Ring: Provides a metabolically stable core that can participate in hydrogen bonding and π-stacking interactions within a biological target's binding site.

Therapeutic Potential of Pyrazole Derivatives

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of drugs with different mechanisms of action. Derivatives of pyrazole are known to exhibit significant biological activities, including:

-

Anti-inflammatory Activity: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, forming the basis of non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Antimicrobial and Antifungal Activity: The pyrazole nucleus is found in numerous agents developed to combat bacterial and fungal infections.[5][8]

-

Anticancer Activity: Pyrazole derivatives have been investigated as inhibitors of various kinases and other pathways involved in tumor progression.[3]

The synthesis of novel derivatives from this compound could lead to the discovery of new therapeutic agents in these and other areas.

The Pyrazole Core in Approved Pharmaceuticals

Caption: The pyrazole core is central to diverse pharmaceuticals.

References

-

Supporting information. (n.d.). Retrieved from [Link]

-

IJISET. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives. International Journal of Innovative Science, Engineering & Technology. Retrieved from [Link]

-

MDPI. (2020). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules. Retrieved from [Link]

-

PMC. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

-

PMC. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. Retrieved from [Link]

-

AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

-

PubChem. (n.d.). Acrylic Acid. Retrieved from [Link]

-

PMC. (2011). Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones. E-Journal of Chemistry. Retrieved from [Link]

-

PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]

-

PMC. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). US7884212B2 - Process for the preparation of candesartan cilexetil.

- Google Patents. (n.d.). WO2015090635A1 - A new process for the preparation of candesartan cilexetil.

- Google Patents. (n.d.). CN103304543A - Preparation method of candesartan cilexetil.

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Candesartan. Retrieved from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-(1-methyl-5-oxo-4,5-dihydro-1h-pyrazol-4-yl)acetic acid (C6H8N2O3) [pubchemlite.lcsb.uni.lu]

- 3. ijiset.com [ijiset.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [lgcstandards.com]

- 7. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 8. Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

Characterizing a Novel Active Pharmaceutical Ingredient: A Technical Guide to the Solubility and Stability of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Path from Discovery to Formulation

The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous scientific investigation. Among the most fundamental of these inquiries are the characterization of a compound's solubility and stability. These intrinsic physicochemical properties are not merely data points; they are the cornerstones upon which successful formulation development, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide provides an in-depth framework for the comprehensive evaluation of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid , a compound of interest in contemporary drug discovery.

While specific experimental data for this particular molecule is not extensively available in the public domain, this document serves as a technical roadmap, grounded in established scientific principles and regulatory expectations. By following the methodologies outlined herein, researchers can systematically generate the crucial data needed to advance their development programs. Our approach is rooted in the principles of Quality by Design (QbD), as encouraged by the International Council for Harmonisation (ICH) guidelines, emphasizing a deep understanding of the molecule to ensure a robust and reliable development process.[1][2][3][4]

Part 1: Aqueous Solubility Profile - The Gateway to Bioavailability

The extent to which an active pharmaceutical ingredient (API) dissolves in an aqueous environment is a primary determinant of its oral bioavailability. Poor solubility can lead to erratic absorption and insufficient drug exposure at the target site. Therefore, a thorough understanding of the solubility of this compound is a non-negotiable first step.

The "Why": Kinetic vs. Thermodynamic Solubility

In early drug discovery, a rapid assessment of solubility is often required to triage a large number of compounds. For this, kinetic solubility assays are employed. These high-throughput methods provide a quick indication of a compound's dissolution tendency under non-equilibrium conditions, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[5][6][7] While useful for initial screening, these results can sometimes overestimate the true solubility.

For lead optimization and pre-formulation, thermodynamic solubility is the gold standard. This is the true equilibrium solubility, determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[8] The shake-flask method is the most common and accepted technique for this determination.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of this compound across a physiologically relevant pH range, a critical step for Biopharmaceutics Classification System (BCS) assessment.[9][10][11][12][13]

Objective: To determine the concentration of the compound in a saturated solution at equilibrium.

Materials:

-

This compound (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

0.1 M HCl (for pH 1.2)

-

Acetate buffer (pH 4.5)

-

Phosphate buffer (pH 6.8)

-

HPLC-grade water, acetonitrile, and methanol

-

Validated HPLC method for quantification

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation: Add an excess amount of solid this compound to separate vials containing the different aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4). The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set at a controlled temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method.

-

Data Analysis: The average of at least three replicate measurements for each pH condition will determine the thermodynamic solubility.

Data Presentation: pH-Solubility Profile

The results of the thermodynamic solubility study should be summarized in a clear and concise table.

| pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| 1.2 | 25 | Experimental Data | Calculated Data |

| 4.5 | 25 | Experimental Data | Calculated Data |

| 6.8 | 25 | Experimental Data | Calculated Data |

| 7.4 | 25 | Experimental Data | Calculated Data |

| 1.2 | 37 | Experimental Data | Calculated Data |

| 4.5 | 37 | Experimental Data | Calculated Data |

| 6.8 | 37 | Experimental Data | Calculated Data |

| 7.4 | 37 | Experimental Data | Calculated Data |

This table should be populated with the experimentally determined values.

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Chemical Stability Profile - Ensuring Safety and Efficacy

The chemical stability of an API is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[14] Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, understanding the degradation pathways of this compound is paramount.

The "Why": Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the API to conditions more severe than accelerated stability testing.[15][16][17] The primary objectives of these studies are:

-

To elucidate degradation pathways: By intentionally degrading the molecule, we can identify the likely degradation products that may form under normal storage conditions.

-

To develop and validate stability-indicating analytical methods: A stability-indicating method is one that can accurately measure the decrease in the amount of the API due to degradation and separate it from its degradation products.[18]

-

To aid in formulation and packaging development: Understanding how the molecule degrades helps in selecting appropriate excipients and packaging to protect it.[15]

These studies are a regulatory expectation, as outlined in the ICH Q1A(R2) guideline.[16][19][20][21]

Experimental Protocol: Forced Degradation Studies

This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Validated stability-indicating HPLC-UV/MS method

-

Photostability chamber

-

Temperature and humidity-controlled ovens

Methodology:

A solution of the compound (e.g., in a mixture of water and a co-solvent like acetonitrile or methanol) is prepared for hydrolytic and oxidative studies. For solid-state studies, the pure API is used.

-

Acid Hydrolysis: Treat the compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours).

-

Base Hydrolysis: Treat the compound solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

-

Oxidation: Treat the compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[22][23][24][25][26]

-

Thermal Degradation (Solid State): Expose the solid compound to high temperatures (e.g., 60°C, 80°C) in a controlled oven.[27][28][29][30]

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[31][32][33][34] A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

Sample Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a validated stability-indicating HPLC-UV/MS method. The goal is to achieve a target degradation of 5-20%.[15] Mass spectrometry is used to obtain the mass of the degradation products, which aids in their structural elucidation.

Data Presentation: Summary of Forced Degradation Results

The findings should be tabulated to provide a clear overview of the compound's stability profile.

| Stress Condition | Conditions | Observation (e.g., % Degradation) | Major Degradation Products (m/z) |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 72h | Experimental Data | Experimental Data |

| Base Hydrolysis | 0.1 M NaOH, 25°C, 24h | Experimental Data | Experimental Data |

| Oxidation | 3% H₂O₂, 25°C, 24h | Experimental Data | Experimental Data |

| Thermal (Solid) | 80°C, 7 days | Experimental Data | Experimental Data |

| Photostability (Solid) | ICH Q1B conditions | Experimental Data | Experimental Data |

| Photostability (Solution) | ICH Q1B conditions | Experimental Data | Experimental Data |

This table should be populated with the experimentally determined values.

Visualization: Forced Degradation Study Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion: A Data-Driven Path Forward

The comprehensive characterization of the solubility and stability of this compound, as outlined in this guide, is a foundational element of its preclinical development. The data generated from these studies will directly inform critical decisions regarding formulation strategies, selection of appropriate storage conditions, and the establishment of a suitable shelf-life. By embracing a systematic, scientifically-grounded approach, researchers can de-risk their development programs and build a robust data package to support future regulatory submissions, ultimately accelerating the progression of this promising molecule towards the clinic. This adherence to rigorous scientific principles and regulatory guidelines, such as those from the ICH, is not just good practice; it is essential for ensuring the quality, safety, and efficacy of new medicines.[35][36][37][38][39][40] The principles of quality risk management, as detailed in ICH Q9, should be applied throughout this process to identify and mitigate any potential risks to product quality.[41][42][43][44][45]

References

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 15, 2026, from [Link]

-

Pinto, M., Silva, E., & Simões, M. M. Q. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules, 27(19), 6231. [Link]

-

European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

-

Scicloud. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 15, 2026, from [Link]

-

Vici Health Sciences. (n.d.). Solid State Properties of Drugs. Retrieved January 15, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link]

-

Cognidox. (2025). Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma. [Link]

-

IntuitionLabs. (n.d.). ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. Retrieved January 15, 2026, from [Link]

-

Scilife. (2025). ICH Q8 R2: How to Apply Quality by Design and Win Regulatory Confidence. [Link]

-

Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Retrieved January 15, 2026, from [Link]

-

Qualio. (2023). What you need to know about ICH Q8. [Link]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

ECA Academy. (2013). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 15, 2026, from [Link]

-

Ideagen. (2024). ICH Q9 Quality Risk Management: Guide for the pharma industry. [Link]

-

YouTube. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

-

European Medicines Agency. (n.d.). ICH Q9 Quality risk management - Scientific guideline. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved January 15, 2026, from [Link]

-

European Medicines Agency. (2009). ICH Q8 (R2) Pharmaceutical development - Scientific guideline. [Link]

-

PubMed. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved January 15, 2026, from [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved January 15, 2026, from [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved January 15, 2026, from [Link]

-

MDPI. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 15, 2026, from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Guideline. [Link]

-

Taylor & Francis Online. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2025). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition | Request PDF. [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved January 15, 2026, from [Link]

-

National Institutes of Health. (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Retrieved January 15, 2026, from [Link]

-

Scilife. (2025). Understanding ICH Q9 Quality Risk Management. [Link]

-

SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved January 15, 2026, from [Link]

-

International Council for Harmonisation. (n.d.). Q9 Briefing Pack. Retrieved January 15, 2026, from [Link]

-

SlideShare. (n.d.). Seminar on solid state stability and shelf life by ranjeet singh. Retrieved January 15, 2026, from [Link]

-

Systematic Reviews in Pharmacy. (2010). Biopharmaceutical Classification System :An Account. [Link]

-

Sarjen Systems. (2024). ICH guideline Q9 on Quality Risk Management - QEdge. [Link]

-

IQPC. (n.d.). Biopharmaceutical Classification System :An Account. Retrieved January 15, 2026, from [Link]

-

U.S. Food and Drug Administration. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved January 15, 2026, from [Link]

-

GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). [Link]

-

Scribd. (n.d.). Solid State Stability in Drugs. Retrieved January 15, 2026, from [Link]

-

PubMed. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. [Link]

-

VxP Pharma. (2020). Solid State Stability. [Link]

Sources

- 1. cognidox.com [cognidox.com]

- 2. intuitionlabs.ai [intuitionlabs.ai]

- 3. scilife.io [scilife.io]

- 4. qualio.com [qualio.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. enamine.net [enamine.net]

- 9. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 10. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sysrevpharm.org [sysrevpharm.org]

- 12. iqpc.com [iqpc.com]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. Seminar on solid state stability and shelf life by ranjeet singh | PPTX [slideshare.net]

- 15. acdlabs.com [acdlabs.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 20. database.ich.org [database.ich.org]

- 21. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]

- 22. mdpi.com [mdpi.com]

- 23. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [PDF] Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts | Semantic Scholar [semanticscholar.org]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]

- 28. scribd.com [scribd.com]

- 29. Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Solid State Stability | VxP Pharma [vxppharma.com]

- 31. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 32. m.youtube.com [m.youtube.com]

- 33. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 34. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 35. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 36. researchgate.net [researchgate.net]

- 37. particle.dk [particle.dk]

- 38. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 39. ICH Q8 (R2) Pharmaceutical development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 40. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 41. ICH Q9 Quality Risk Management: Guide for the pharma industry [ideagen.com]

- 42. ICH Q9 Quality risk management - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 43. scilife.io [scilife.io]

- 44. ICH Official web site : ICH [ich.org]

- 45. qedge.sarjen.com [qedge.sarjen.com]

Spectroscopic Blueprint of a Novel α-Keto Acid: A Predictive Analysis of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid

Introduction

In the landscape of contemporary drug discovery and materials science, pyrazole derivatives stand out as a class of heterocyclic compounds with a remarkable spectrum of biological activities and chemical versatility.[1] Their utility as scaffolds in the design of novel therapeutic agents is well-documented. This technical guide focuses on a specific, yet-to-be-fully-characterized derivative: 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid . The introduction of an α-keto acid moiety at the 4-position of the 1-phenylpyrazole core presents an intriguing synthetic target with potential applications stemming from the reactivity of this functional group.

Given the novelty of this compound, a comprehensive repository of its experimental spectroscopic data is not yet publicly available. This guide, therefore, serves as a predictive blueprint, leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral characteristics of this molecule. By drawing parallels with structurally related compounds and employing foundational spectroscopic theory, we aim to provide researchers with a robust framework for the identification and characterization of this and similar molecules. This document is designed to be a practical tool for scientists, offering not only predicted data but also the underlying scientific rationale and proposed methodologies for its empirical validation.

Molecular Structure and Predicted Spectroscopic Overview

The structural framework of this compound combines a 1-phenyl-substituted pyrazole ring with a reactive α-keto acid side chain. This unique combination of functional groups is expected to produce a distinct spectroscopic fingerprint.

dot

Caption: Molecular structure of this compound.

Proposed Synthesis and Spectroscopic Sample Preparation

While various methods for the synthesis of 4-acylpyrazoles have been reported, a plausible route to the target compound could involve the Friedel-Crafts acylation of 1-phenylpyrazole with oxalyl chloride, followed by hydrolysis.[2][3]

dot

Caption: Proposed workflow for synthesis and spectroscopic characterization.

Experimental Protocol: Synthesis

-

Reaction Setup: To a stirred solution of 1-phenylpyrazole (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) at 0 °C.

-

Acylation: Add oxalyl chloride (1.1 equivalents) dropwise to the cooled mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress by thin-layer chromatography (TLC).

-

Quenching and Hydrolysis: Upon completion, carefully pour the reaction mixture onto crushed ice and extract with an appropriate organic solvent. The hydrolysis of the intermediate acyl chloride to the carboxylic acid is expected to occur during this aqueous workup.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the final compound.

Experimental Protocol: Sample Preparation for Spectroscopy

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) can be used as an internal standard. The choice of solvent is critical, as the acidic proton may be exchangeable.

-

IR Spectroscopy: Prepare a sample by either creating a KBr pellet containing a small amount of the solid product or by using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or another appropriate ionization technique.

Predictive Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the pyrazole ring, the phenyl group, and the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~10.0 - 13.0 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and may be broad due to hydrogen bonding and exchange. Its chemical shift is highly dependent on solvent and concentration. |

| ~8.5 - 8.8 | singlet | 1H | H-5 (pyrazole) | Protons on the pyrazole ring are in an electron-deficient environment. The H-5 proton is adjacent to two nitrogen atoms, leading to a downfield shift. |

| ~8.0 - 8.3 | singlet | 1H | H-3 (pyrazole) | The H-3 proton is also on the electron-deficient pyrazole ring, though likely slightly upfield from H-5. |

| ~7.7 - 7.9 | multiplet | 2H | ortho-H (phenyl) | The ortho protons of the N-phenyl group are deshielded due to their proximity to the pyrazole ring. |

| ~7.4 - 7.6 | multiplet | 3H | meta- & para-H (phenyl) | The meta and para protons of the N-phenyl group will appear in the typical aromatic region. |

Note: The exact chemical shifts can be influenced by the choice of solvent.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~185 - 195 | C=O (keto) | The ketone carbonyl carbon is significantly deshielded and will appear far downfield. |

| ~160 - 165 | C=O (acid) | The carboxylic acid carbonyl carbon is also deshielded, typically appearing slightly upfield of a ketone. |

| ~140 - 150 | C-3 & C-5 (pyrazole) | The carbon atoms of the pyrazole ring are in an electron-deficient environment. Their exact shifts can be predicted using computational methods.[5][6] |

| ~138 - 140 | C-ipso (phenyl) | The carbon of the phenyl ring attached to the pyrazole nitrogen. |

| ~129 - 131 | C-para (phenyl) | The para carbon of the phenyl ring. |

| ~128 - 130 | C-meta (phenyl) | The meta carbons of the phenyl ring. |

| ~120 - 125 | C-ortho (phenyl) | The ortho carbons of the phenyl ring. |

| ~115 - 120 | C-4 (pyrazole) | The carbon atom of the pyrazole ring bearing the acyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carbonyl groups and the aromatic rings.

| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |

| 2500 - 3300 (broad) | O-H stretch (carboxylic acid) | The hydroxyl stretch of the carboxylic acid will be a very broad band due to hydrogen bonding.[7] |

| ~1720 - 1740 | C=O stretch (α-keto) | The ketone carbonyl stretch is expected to be a strong, sharp absorption. Its position is influenced by the adjacent electron-withdrawing carboxylic acid group.[8][9] |

| ~1690 - 1710 | C=O stretch (carboxylic acid) | The carboxylic acid carbonyl stretch will also be a strong, sharp band, often appearing slightly broader than a ketone stretch.[10] |

| ~1590, ~1490 | C=C stretch (aromatic rings) | These bands are characteristic of the phenyl and pyrazole rings. |

| ~1210 - 1320 | C-O stretch (carboxylic acid) | A medium to strong band associated with the carbon-oxygen single bond of the carboxylic acid. |

| 690 - 770 | C-H out-of-plane bend (aromatic) | These bands can provide information about the substitution pattern of the phenyl ring. |

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to ionize readily, and the fragmentation pattern will provide valuable structural information.

dot

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Substituted 4-acylpyrazoles and 4-acylpyrazolones: synthesis and multidrug resistance-modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

Unlocking the Therapeutic Potential of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in contemporary drug discovery.[1][2][3][4] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful incorporation into a multitude of clinically approved therapeutics.[1] A significant number of pyrazole-containing drugs have received FDA approval, targeting a wide array of clinical conditions from inflammation and cancer to infectious diseases.[1][4][5] This extensive clinical validation underscores the immense potential held within novel pyrazole derivatives. This technical guide delves into the prospective biological activities of a specific, yet underexplored derivative: 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid . While direct extensive research on this particular molecule is nascent, by examining its structural motifs and the well-documented activities of analogous compounds, we can construct a robust hypothesis-driven framework for its investigation and potential therapeutic applications. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for exploring the latent therapeutic value of this promising compound.

Chemical Identity and Synthetic Strategy

Compound Profile:

| IUPAC Name | CAS Number | Molecular Formula | Physical Form |

| This compound | 1152495-65-2 | C₁₁H₈N₂O₃ | Solid |

Data sourced from commercial suppliers.[6]

One known application of N-phenylpyrazole derivatives is in the synthesis of antihypertensive drugs like candesartan cilexetil.[] While the direct synthesis of this compound is not extensively detailed in publicly available literature, a plausible synthetic route can be extrapolated from established pyrazole chemistry. A common approach involves the Vilsmeier-Haack reaction on a suitable hydrazone to generate a 4-formylpyrazole intermediate.[8] This aldehyde can then be further elaborated to the desired 2-oxoacetic acid functionality through a series of oxidation and hydrolysis steps.

Proposed Experimental Workflow for Synthesis:

Caption: A proposed synthetic workflow for this compound.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the extensive body of research on pyrazole derivatives, we can postulate several high-priority areas for investigating the biological activity of this compound.

Anticancer Potential: Targeting Cell Proliferation and Survival Pathways

The pyrazole scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[9][10][11][12] The anticancer activity of pyrazole-containing compounds is often attributed to their ability to inhibit key enzymes involved in cell cycle progression and signaling, such as cyclin-dependent kinases (CDKs) and tyrosine kinases.[9] Furthermore, some pyrazole derivatives have been shown to induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and causing DNA damage.[13]

Plausible Mechanisms of Action:

-

Kinase Inhibition: The planar, aromatic nature of the pyrazole ring, coupled with the pendant phenyl group, allows for potential insertion into the ATP-binding pockets of various kinases, leading to their inhibition.

-

Induction of Apoptosis: The molecule could potentially interact with members of the Bcl-2 family of proteins, disrupting their function and tipping the cellular balance towards apoptosis.

-

DNA Damage: The 2-oxoacetic acid moiety may contribute to the generation of reactive oxygen species (ROS), leading to oxidative DNA damage and subsequent cell death in cancer cells.[14]

Proposed Experimental Validation:

Protocol 1: In Vitro Cytotoxicity Screening

-

Cell Lines: A panel of human cancer cell lines should be selected, including but not limited to:

-

MCF-7 (Breast Cancer)

-

A549 (Lung Cancer)

-

HCT-116 (Colon Cancer)

-

PC-3 (Prostate Cancer)

-

-

Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

-

Procedure: a. Plate cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for 48-72 hours. c. Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Apoptosis Induction Assay

-

Method: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

-

Procedure: a. Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours. b. Harvest the cells and wash with cold PBS. c. Resuspend the cells in Annexin V binding buffer. d. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark. e. Analyze the cells by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway Visualization:

Caption: Potential mechanisms of anticancer activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[8][15] The anti-inflammatory effects of pyrazoles are often mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory pathway.[15]

Plausible Mechanisms of Action:

-

COX/LOX Inhibition: The structural features of the compound may allow it to bind to the active sites of COX-1, COX-2, and/or 5-LOX, thereby inhibiting the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Proposed Experimental Validation:

Protocol 3: In Vitro COX/LOX Inhibition Assay

-

Assay Kits: Commercially available enzyme immunoassay (EIA) kits for COX-1, COX-2, and 5-LOX inhibition can be utilized.

-

Procedure: a. Follow the manufacturer's instructions for the respective enzyme inhibition assay kits. b. Incubate the purified enzyme with the test compound at various concentrations. c. Add the substrate (e.g., arachidonic acid) and measure the production of the enzymatic product (e.g., prostaglandin E2 for COX, leukotriene B4 for 5-LOX) using a colorimetric or fluorometric method.

-

Data Analysis: Determine the IC₅₀ value for each enzyme to assess the potency and selectivity of the compound.

Antimicrobial and Antifungal Activity: A Potential New Class of Anti-infectives

The pyrazole moiety is present in numerous compounds with demonstrated antibacterial and antifungal activities.[16][17][18][19] These compounds can exert their effects through various mechanisms, including the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Plausible Mechanisms of Action:

-

Enzyme Inhibition: The compound may inhibit microbial enzymes that are crucial for survival, such as DNA gyrase or dihydrofolate reductase.[2][3]

-

Cell Membrane Disruption: The lipophilic nature of the phenyl group could facilitate interaction with and disruption of the microbial cell membrane.

Proposed Experimental Validation:

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

-

Microbial Strains: A panel of clinically relevant bacteria and fungi should be used, for instance:

-

Staphylococcus aureus (Gram-positive bacteria)

-

Escherichia coli (Gram-negative bacteria)

-

Candida albicans (Fungus)

-

-

Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Procedure: a. Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium. b. Inoculate each well with a standardized suspension of the microbial strain. c. Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours. d. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental data for this compound is currently limited, the extensive and diverse biological activities of structurally related pyrazole derivatives provide a strong rationale for its investigation as a potential therapeutic agent. The proposed experimental workflows in this guide offer a clear and structured approach to systematically evaluate its anticancer, anti-inflammatory, and antimicrobial properties. Further derivatization of the core scaffold, particularly at the phenyl ring and the acetic acid moiety, could lead to the optimization of potency and selectivity for specific biological targets. The exploration of this compound and its analogs represents a promising avenue for the discovery of novel drug candidates with the potential to address significant unmet medical needs.

References

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central.

- An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) | Harish Kumar - SciSpace.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central.

- An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.

- CAS 1152495-65-2 this compound.

- ((Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS.

- The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30).

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives - IJISET.

- Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC - PubMed Central.

- Pyrazoles as anticancer agents: Recent advances - SRR Publications.

- Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones - PMC - NIH.

- Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones - PubMed.

- Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC - NIH.

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

- Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles - MDPI.

- Synthesis and Antibacterial Activity of Novel 2-Oxo-pyrrolidinyl Oxazolidinones.

- 1152495-65-2|this compound - BLDpharm.

- Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PubMed Central.

- Current status of pyrazole and its biological activities - PMC - PubMed Central.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH.

- Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety.

- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Publishing.

- Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (3) in two different routes - ResearchGate.

- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed Central.

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace.

- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - MDPI.

- 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed.

- 2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid - Sigma-Aldrich.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) | Harish Kumar [scispace.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 1152495-65-2|this compound|BLD Pharm [bldpharm.com]

- 8. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. srrjournals.com [srrjournals.com]

- 11. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]